N,N-dimethyl-1H-imidazole-1-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethylimidazole-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-8(2)6(10)9-4-3-7-5-9/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLTWJREEUSJEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1C=CN=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70220117 | |
| Record name | 1H-Imidazole-1-carboxamide, N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70220117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69829-55-6 | |
| Record name | 1H-Imidazole-1-carboxamide, N,N-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069829556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Imidazole-1-carboxamide, N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70220117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Sophisticated Synthetic Methodologies for N,n Dimethyl 1h Imidazole 1 Carboxamide and Its Derivatives
Mechanistic Studies of Primary Synthetic Pathways
Understanding the underlying mechanisms of synthesis is paramount for optimizing reaction conditions and developing novel methodologies. The primary routes to N,N-dimethyl-1H-imidazole-1-carboxamide involve the formation of a carboxamide bond at the N1 position of the imidazole (B134444) ring.
Pathways Involving N-Acylation of Imidazole Scaffolds
The N-acylation of an imidazole scaffold is a fundamental step in the synthesis of this compound. This transformation introduces the carbonyl group that will ultimately become part of the carboxamide functionality. A common method involves the reaction of imidazole with an appropriate acylating agent.
One established pathway utilizes dimethylcarbamoyl chloride as the acylating agent, which directly introduces the N,N-dimethylcarbamoyl group onto the imidazole ring. guidechem.com This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The mechanism involves the nucleophilic attack of the imidazole nitrogen on the electrophilic carbonyl carbon of dimethylcarbamoyl chloride.
Another approach involves a two-step process where imidazole is first reacted with a more reactive acylating agent, such as phosgene (B1210022) or a chloroformate, to form an activated intermediate. This intermediate is then subsequently reacted with dimethylamine (B145610) to furnish the final product. This strategy allows for a more controlled introduction of the dimethylamino group.
Recent studies have also explored the use of coupling agents to facilitate the N-acylation. For instance, the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in conjunction with hydroxybenzotriazole (B1436442) (HOBt) can effectively couple imidazole with a dimethylcarbamoyl-containing precursor.
Strategies for N,N-Dimethyl Carboxamide Formation at the Imidazole-1-Position
The formation of the N,N-dimethyl carboxamide group at the imidazole-1-position can be achieved through various strategies, each with its own mechanistic nuances.
A direct and widely used method is the reaction of imidazole with dimethylcarbamoyl chloride. guidechem.com This reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on one of the nitrogen atoms of the imidazole ring attacks the electrophilic carbonyl carbon of dimethylcarbamoyl chloride, leading to the formation of a tetrahedral intermediate. The subsequent departure of the chloride leaving group results in the formation of the desired this compound.
Alternatively, the synthesis can proceed through an intermediate, 1H-imidazole-1-carboxamide. This precursor is then subjected to N,N-dimethylation using a methylating agent like dimethyl sulfate (B86663) or methyl iodide under basic conditions.
A less common but mechanistically interesting approach is a de novo synthesis based on a modified Hantzsch reaction. This method involves the condensation of glyoxal (B1671930), ammonium (B1175870) acetate, and N,N-dimethylurea in acetic acid. While this route constructs the imidazole ring and the carboxamide functionality simultaneously, it often results in a mixture of products and requires careful optimization.
Innovations in Green Chemistry Approaches for Compound Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes for this compound, aiming to reduce environmental impact and improve sustainability.
Solvent-Free Reaction Conditions and Sustainable Catalysis
A significant advancement in the green synthesis of imidazole derivatives is the development of solvent-free reaction conditions. asianpubs.orgresearchgate.net These methods often utilize microwave irradiation or grinding techniques to promote the reaction, eliminating the need for volatile and often toxic organic solvents. researchgate.netnih.gov This not only reduces waste but can also lead to shorter reaction times and higher yields. asianpubs.org For instance, one-pot syntheses of imidazole derivatives have been successfully carried out under solvent-free conditions, showcasing the potential of this approach for a more environmentally friendly process. asianpubs.orgresearchgate.net
In the realm of sustainable catalysis, there is a growing interest in using cost-effective and environmentally benign catalysts. researchgate.net For example, magnesium salts and even imidazole itself have been employed as catalysts for the synthesis of amides from carboxylic acids, offering a more sustainable alternative to traditional heavy metal catalysts. researchgate.netrsc.org Furthermore, the use of biocatalysts, such as engineered methyltransferases, has shown promise in achieving high yields for methylation steps under mild conditions, although the cost of enzymes can be a limiting factor for large-scale production. The development of recyclable catalysts, such as silica-supported boron sulfonic acid, also contributes to the greening of these synthetic processes. researchgate.net
Atom Economy and E-Factor Analysis of Production Routes
Atom economy and E-Factor are key metrics used to evaluate the efficiency and environmental impact of a chemical process. An ideal synthesis would have a high atom economy, meaning that a large proportion of the atoms from the starting materials are incorporated into the final product. The E-Factor, on the other hand, quantifies the amount of waste generated per unit of product.
Green chemistry approaches, such as one-pot syntheses and the use of catalytic rather than stoichiometric reagents, are designed to improve these metrics. rsc.org By minimizing the number of synthetic steps and the amount of waste generated, these innovative methods contribute to a more sustainable manufacturing process for this compound and its derivatives.
Continuous Flow Chemistry and Microreactor Technologies for Scalable Production
For the large-scale and efficient production of this compound, continuous flow chemistry and microreactor technologies offer significant advantages over traditional batch processing. These technologies enable precise control over reaction parameters, enhanced heat and mass transfer, and improved safety for highly exothermic or hazardous reactions.
The application of continuous flow systems allows for the rapid optimization of reaction conditions, leading to higher yields and purities in shorter reaction times. For the synthesis of imidazole derivatives, continuous-flow protocols have been developed that utilize immobilized catalysts, such as ruthenium, in microreactors. rsc.org This approach not only facilitates catalyst recovery and reuse but also allows for excellent yields in significantly reduced reaction times compared to batch methods. rsc.org
Optimization of Reaction Parameters in Flow Systems
Continuous flow chemistry has emerged as a powerful tool in modern organic synthesis, offering advantages such as enhanced heat and mass transfer, improved safety, and the potential for automation. researchgate.net While specific studies on the optimization of flow synthesis for this compound are not extensively documented, research on related N-alkyl imidazoles and other functionalized imidazole derivatives provides valuable insights into the key parameters that can be tuned for efficient production.
A study on the one-step continuous flow synthesis of N-alkyl imidazoles demonstrated the efficiency of using fixed-bed acidic zeolite catalysts. unimi.it This approach highlights the potential for producing N-substituted imidazoles with high productivity and simple work-up procedures, where water is the only byproduct. uni.lu Key parameters that were optimized in such systems include the choice of catalyst, solvent, reaction temperature, and flow rate.
For the synthesis of highly functionalized imidazo-oxadiazoles in a continuous-flow system, researchers have successfully employed a multi-reactor setup without the need for isolating intermediates. beilstein-journals.orgnih.gov In this process, the optimization of parameters such as solvent composition (e.g., N,N-dimethylacetamide), reaction temperature, and the ratio of coupling reagents was crucial for achieving high yields and purity of the final product. beilstein-journals.orgnih.gov
The following table summarizes typical parameters that are optimized in the flow synthesis of related imidazole derivatives, which could be applicable to the synthesis of this compound.
| Parameter | Range/Value | Significance |
| Temperature | 25 - 175 °C | Influences reaction rate and selectivity. Higher temperatures can accelerate the reaction but may lead to side products. jst.org.in |
| Flow Rate | Varied | Determines the residence time of reactants in the reactor, impacting conversion and yield. researchgate.net |
| Solvent | N,N-dimethylacetamide (DMA), Acetonitrile (MeCN) | Affects solubility of reactants and intermediates, and can influence reaction pathways. beilstein-journals.orgnih.gov |
| Catalyst | Acidic zeolites, Metal catalysts | Can significantly improve reaction efficiency and selectivity. unimi.itbeilstein-journals.org |
| Reagent Stoichiometry | Varied | The ratio of reactants and coupling agents is critical for maximizing yield and minimizing impurities. |
This table is generated based on data from studies on related imidazole derivatives and represents a general guideline for optimizing the flow synthesis of this compound.
Reaction Engineering for Enhanced Yield and Selectivity
Reaction engineering principles are applied to design and optimize chemical reactors and processes to maximize product yield and selectivity. For the synthesis of this compound, strategies can be employed to overcome challenges such as competing side reactions and to favor the formation of the desired product.
One key aspect is the choice of the reaction pathway. For instance, in the synthesis of benzimidazole (B57391) derivatives, the catalyst was found to play a crucial role in determining the reaction selectivity. The use of Erbium(III) trifluoromethanesulfonate (B1224126) (Er(OTf)₃) as a catalyst allowed for the selective formation of 1,2-disubstituted benzimidazoles over the 2-substituted counterparts. beilstein-journals.org This level of control is highly desirable for enhancing the selectivity of the synthesis of specifically substituted imidazole carboxamides.
In a four-component reaction strategy for the synthesis of pyrimidine (B1678525) carboxamides, N,N-dimethylformamide (DMF) was ingeniously used as a dual synthon, providing both a carbon atom and the amide functionality. nih.gov This palladium-catalyzed oxidative process demonstrates a high degree of atom and step economy, leading to the efficient formation of the target carboxamides. Such innovative approaches could be adapted to enhance the yield and selectivity in the synthesis of this compound.
The table below outlines potential reaction engineering strategies to improve the synthesis of this compound.
| Strategy | Description | Potential Benefit |
| Catalyst Selection | Utilizing specific catalysts (e.g., Lewis acids, transition metals) to direct the reaction towards the desired product. beilstein-journals.org | Increased selectivity and yield, milder reaction conditions. |
| Multi-component Reactions | Designing one-pot reactions where multiple components react to form the product in a single step. nih.gov | Improved atom and step economy, reduced waste. |
| Process Intensification | Employing techniques like microwave irradiation or continuous flow to accelerate reactions and improve control. | Faster reaction times, better heat and mass transfer, higher yields. |
| Byproduct Removal | Implementing in-situ removal of byproducts (e.g., water) to shift the reaction equilibrium towards the product. | Increased conversion and yield. |
This table presents general reaction engineering strategies that could be applied to the synthesis of this compound based on findings from related heterocyclic syntheses.
Stereoselective Synthesis of Chiral Derivatives (if applicable)
The introduction of chirality into molecules is of paramount importance in drug discovery and development, as different enantiomers of a chiral drug can exhibit distinct biological activities. nih.gov While this compound itself is not chiral, the synthesis of its chiral derivatives is a significant area of research.
Enantioselective Formation of Related Structures
The development of enantioselective methods for the synthesis of chiral molecules containing an imidazole ring is an active field of research. One approach involves the enantioselective allylation of 2-imidazolylaldimines and ketimines using a chiral allylchlorosilane. This method allows for the synthesis of a variety of imidazole-bearing chiral carbinamines with high enantioselectivity. researchgate.net
Another strategy involves the supramolecularly assisted synthesis of chiral tripodal imidazolium (B1220033) compounds. In this method, the presence of an amide group derived from an amino acid in the imidazole starting material facilitates the formation of the tripodal derivative through well-defined supramolecular interactions. rsc.org
The following table provides examples of enantioselective reactions that could be adapted for the synthesis of chiral derivatives of this compound.
| Reaction Type | Chiral Catalyst/Reagent | Product Type | Enantiomeric Excess (ee) |
| Allylation of Imines | Chiral Allylchlorosilane | Chiral Imidazole-bearing Carbinamines | High |
| Supramolecularly Assisted Synthesis | Imidazoles from Amino Acids | Chiral Tripodal Imidazolium Compounds | High preference for tri-substituted product |
This table is based on research on the enantioselective synthesis of related chiral imidazole structures and suggests potential pathways for creating chiral derivatives of this compound.
Control of Diastereoselectivity in Multi-Step Syntheses
In multi-step syntheses that generate multiple stereocenters, controlling the diastereoselectivity is crucial for obtaining the desired stereoisomer. For the synthesis of chiral derivatives of this compound, various strategies can be employed to control the relative stereochemistry of the newly formed chiral centers.
One approach involves the use of chiral auxiliaries. For example, in the synthesis of a key intermediate for a pharmaceutical agent, an Evans auxiliary was used to assist in an asymmetric 1,4-addition, which allowed for the control of a key diastereomeric impurity. acs.org This highlights the power of chiral auxiliaries in directing the stereochemical outcome of a reaction.
Reagent-controlled diastereoselective aminations using a chiral nosyloxycarbamate have also been reported. Depending on the substrate, this method can lead to the formation of either diastereomeric allylic carbamates or diastereomeric aziridines with good control over the stereochemistry. researchgate.net
The table below outlines strategies for controlling diastereoselectivity that could be applied to the synthesis of chiral derivatives of this compound.
| Strategy | Description | Outcome |
| Chiral Auxiliary | A chiral molecule temporarily incorporated into the substrate to direct the stereochemical course of a reaction. acs.org | Formation of one diastereomer in excess. |
| Reagent-Controlled Synthesis | Using a chiral reagent to control the stereochemical outcome of a reaction with a prochiral substrate. researchgate.net | Diastereoselective formation of products. |
| Substrate-Controlled Synthesis | The existing stereocenters in a substrate influence the stereochemistry of newly formed centers. | Control over the relative configuration of stereocenters. |
This table presents general strategies for controlling diastereoselectivity based on literature for the synthesis of complex chiral molecules, which could be relevant for the synthesis of chiral derivatives of this compound.
Advanced Chemical Reactivity and Mechanistic Investigations of N,n Dimethyl 1h Imidazole 1 Carboxamide
Nucleophilic and Electrophilic Reactivity Profiles of the Imidazole (B134444) Nitrogen
The imidazole ring in N,N-dimethyl-1H-imidazole-1-carboxamide possesses two nitrogen atoms with distinct electronic properties, leading to a nuanced reactivity profile. The N-1 nitrogen is part of the carboxamide group, which significantly influences its electron density and reactivity. The N-3 nitrogen, with its available lone pair of electrons, is generally considered the primary site of nucleophilic character.
Activation of Electrophiles by Imidazole Nitrogen Lone Pair
The lone pair of electrons on the N-3 nitrogen of the imidazole ring allows it to act as a nucleophile, capable of activating electrophiles. In a neutral imidazole molecule, the unsubstituted nitrogen is the more potent nucleophile. researchgate.net This is because the N-1 nitrogen's lone pair is delocalized through resonance with the carboxamide carbonyl group, reducing its availability for donation. While specific studies on this compound are limited, the general principle of the N-3 nitrogen being the more nucleophilic center holds true. This nucleophilicity is fundamental to its role in catalyzing various reactions, where it can initiate a reaction by attacking an electrophilic center.
Susceptibility to Nucleophilic Attack at Specific Sites
While the N-3 nitrogen provides a center for nucleophilic attack on other molecules, the imidazole ring itself can be susceptible to nucleophilic attack, particularly after activation. The C-2, C-4, and C-5 positions of the imidazole ring can be subject to nucleophilic substitution, though this often requires activation of the ring. Over-alkylation at the C-4/C-5 positions has been noted as a potential challenge in some synthetic applications, indicating their susceptibility to nucleophilic attack under certain conditions. The electrophilicity of the carbonyl carbon in the carboxamide group also makes it a prime target for nucleophilic attack, leading to substitution reactions where the dimethylamino group can be displaced.
Transformations Involving the Carboxamide Functional Group
The carboxamide functional group is a key locus of reactivity in this compound, undergoing a variety of transformations.
Detailed Mechanisms of Transamidation and Esterification Reactions
Transamidation: The direct exchange of the dimethylamino group of the carboxamide with another amine is a challenging transformation due to the stability of the amide bond. mdpi.com However, this reaction can be facilitated by the use of catalysts that activate the carboxamide. While specific mechanistic studies on this compound are not extensively detailed in the available literature, related transamidation reactions often proceed through the activation of the carbonyl group, making it more susceptible to nucleophilic attack by an incoming amine. mdpi.comnih.govorganic-chemistry.org The reaction is an equilibrium process, and driving it to completion can be challenging. mdpi.com
Esterification: this compound can act as a precursor for reagents used in esterification. For instance, related imidazole carbamates are effective for the chemoselective esterification of carboxylic acids. The general mechanism involves the activation of the carboxylic acid by the imidazole-based reagent to form a highly reactive acylimidazolium intermediate. This intermediate is then readily attacked by an alcohol to form the corresponding ester. This method is particularly useful for its high yields and selectivity.
Reactivity under Reducing and Oxidizing Conditions
Reduction: The carboxamide group of this compound can be reduced to an amine group. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce amides under ambient conditions. researchgate.net However, more powerful reducing agents or the use of additives can achieve this transformation. researchgate.net For instance, the use of sodium borohydride in combination with iodine in THF has been shown to reduce amides to their corresponding amines. researchgate.net
Oxidation: The imidazole ring and the carboxamide group can undergo oxidation. The compound can be oxidized to form N,N-dimethyl-1H-imidazole-1-carboxylic acid. Oxidizing agents such as potassium permanganate (B83412) (KMnO₄) can be employed for this purpose. nih.gov The reaction conditions, such as the acidity of the medium, can influence the outcome of the oxidation. nih.gov
Role as an Activating Agent for Carboxylic Acids and Other Substrates
A significant application of this compound and its derivatives lies in their ability to activate carboxylic acids for the formation of amides and esters. This is particularly valuable in peptide synthesis and the synthesis of complex molecules.
The activation of a carboxylic acid typically proceeds through the formation of a highly reactive acylimidazolium intermediate. This is achieved by reacting the carboxylic acid with an activating agent derived from this compound, such as 1,1'-carbonyldiimidazole (B1668759) (CDI). acs.org The resulting acylimidazolium species is a potent acylating agent that readily reacts with nucleophiles like amines or alcohols to form the desired amide or ester, respectively. This method is often preferred due to its mild reaction conditions and the formation of gaseous byproducts (in the case of CDI), which simplifies purification.
The table below summarizes the reactivity of this compound under different conditions.
| Reaction Type | Reagents and Conditions | Major Products |
| Oxidation | Potassium permanganate (KMnO₄) | N,N-dimethyl-1H-imidazole-1-carboxylic acid |
| Reduction | Strong reducing agents (e.g., LiAlH₄) | N,N-dimethyl-1H-imidazole-1-methanamine |
| Nucleophilic Substitution | Amines, Alcohols | Substituted imidazole derivatives |
Theoretical and Computational Chemistry Studies of N,n Dimethyl 1h Imidazole 1 Carboxamide
Quantum Chemical Analysis of Electronic Structure and Bonding
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in providing a detailed understanding of the electronic structure and bonding within a molecule. Such analyses are foundational for predicting a molecule's reactivity, stability, and spectroscopic properties.
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, positing that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energies of these orbitals and their spatial distribution are critical in determining the nature of chemical interactions.
For N,N-dimethyl-1H-imidazole-1-carboxamide, a detailed FMO analysis would involve calculating the energies of the HOMO and LUMO and visualizing their electron density distributions. The HOMO, being the orbital from which an electron is most readily donated, indicates regions of nucleophilicity. Conversely, the LUMO, the orbital to which an electron is most readily accepted, indicates regions of electrophilicity. The HOMO-LUMO energy gap is a crucial parameter, with a smaller gap generally correlating with higher chemical reactivity and lower kinetic stability.
While a comprehensive FMO analysis for this compound is not available, general principles suggest that the nitrogen atoms of the imidazole (B134444) ring and the oxygen atom of the carboxamide group would contribute significantly to the HOMO, making them potential sites for electrophilic attack. The LUMO is expected to have significant contributions from the carbonyl carbon and the C2 carbon of the imidazole ring, marking them as likely sites for nucleophilic attack. A single, brief mention in existing literature suggests that the LUMO density is localized on the carboxamide group, which would support its role in hydrogen bonding interactions. However, without specific energy values and orbital visualizations, a detailed reactivity prediction remains speculative.
Interactive Data Table: Hypothetical Frontier Molecular Orbital Data
The following table is a hypothetical representation of the kind of data that would be generated from a DFT calculation. Specific experimental or calculated values for this compound are not currently available.
| Parameter | Value | Description |
| HOMO Energy | -6.5 eV | Energy of the Highest Occupied Molecular Orbital. |
| LUMO Energy | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital. |
| HOMO-LUMO Gap | 5.3 eV | Energy difference between HOMO and LUMO. |
Charge Distribution, Electrostatic Potential Surfaces, and Fukui Functions
The distribution of electron density within a molecule is fundamental to its chemical behavior. Several computational tools are used to analyze this distribution.
A Mulliken population analysis or Natural Bond Orbital (NBO) analysis would provide the partial atomic charges on each atom of this compound. This information helps to identify polar bonds and atoms with significant positive or negative charges, which are often the most reactive sites.
The Molecular Electrostatic Potential (MEP) surface is a three-dimensional visualization of the electrostatic potential mapped onto the electron density surface of a molecule. It provides a rich, visual representation of the charge distribution. Regions of negative potential (typically colored in shades of red) are associated with lone pairs of electrons and are indicative of sites susceptible to electrophilic attack. Regions of positive potential (typically colored in shades of blue) are associated with atomic nuclei and are indicative of sites susceptible to nucleophilic attack. For this compound, one would expect to see negative potential around the carbonyl oxygen and the N3 nitrogen of the imidazole ring, and positive potential around the hydrogen atoms and the carbonyl carbon.
Fukui functions are another set of reactivity indicators derived from conceptual DFT. They describe the change in electron density at a particular point in the molecule when an electron is added or removed. The Fukui function for nucleophilic attack (f+) identifies the most electrophilic sites, while the Fukui function for electrophilic attack (f-) identifies the most nucleophilic sites. A detailed Fukui function analysis would provide a quantitative measure of the reactivity of each atom in the molecule.
Regrettably, specific data from charge distribution analyses, MEP surfaces, and Fukui function calculations for this compound are not present in the available literature.
Conformational Landscape and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of a molecule are critical to its function, particularly its interactions with other molecules.
Exploration of Low-Energy Conformers and Conformational Interconversions
This compound possesses several rotatable bonds, primarily the C-N bond connecting the imidazole ring to the carboxamide group and the C-N bond of the dimethylamino group. Rotation around these bonds can lead to different conformers with varying energies. A thorough conformational analysis would involve systematically rotating these bonds and calculating the potential energy at each step to map out the potential energy surface. This would allow for the identification of the global minimum energy conformer (the most stable structure) and other low-energy local minima. The energy barriers between these conformers would also be determined, providing insight into the flexibility of the molecule and the rates of conformational interconversion.
Dynamics of Intramolecular Interactions and Solvent Effects
Molecular Dynamics (MD) simulations provide a powerful method for studying the dynamic behavior of a molecule over time. By simulating the motion of atoms and molecules according to the laws of classical mechanics, MD can reveal how this compound behaves in different environments, such as in a vacuum or in a solvent.
An MD simulation in an aqueous solution, for example, would illustrate how water molecules interact with the different functional groups of the compound. It would reveal the formation and breaking of hydrogen bonds, the structure of the solvation shells around the molecule, and the influence of the solvent on the conformational preferences of the molecule. Such simulations are crucial for understanding the behavior of the compound in a biological context.
Detailed studies on the conformational landscape and molecular dynamics of this compound are currently absent from the scientific literature.
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is an invaluable tool for investigating the detailed pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the entire reaction coordinate and determine the most likely mechanism.
For this compound, computational studies could elucidate the mechanisms of various reactions, such as hydrolysis of the carboxamide bond, electrophilic aromatic substitution on the imidazole ring, or nucleophilic attack at the carbonyl carbon. For each proposed mechanism, the structures of all transition states would be located, and their energies calculated. The activation energy for each step, which is the energy difference between the reactants and the transition state, would determine the rate-limiting step of the reaction.
Such computational investigations would provide a level of mechanistic detail that is often difficult to obtain through experimental means alone. However, at present, there are no published computational studies that have elucidated specific reaction mechanisms and transition states for this compound.
Energy Profiles and Reaction Path Calculations
Energy profiles and reaction path calculations are fundamental to understanding the dynamic behavior of a molecule, including its conformational changes and its reactivity with other chemical species. For this compound, two key processes are of interest: the rotational energy barrier around the N-C(O) bond and the energy profile of its characteristic nucleophilic acyl substitution reactions.
Rotational Energy Barriers:
The bond between the imidazole nitrogen (N-1) and the carbonyl carbon is an amide bond. Unlike typical planar amides, N-acyl imidazoles can exhibit significant twisting around this bond, which directly impacts their reactivity. nih.gov The degree of planarity is a balance between the π-conjugation of the nitrogen lone pair with the carbonyl group (favoring planarity) and steric hindrance between the substituents (favoring twisting).
Computational methods, such as DFT and ab initio calculations, can map the potential energy surface for this rotation. For instance, studies on the related molecule 2,2'-bi-1H-imidazole have used various theoretical levels to calculate rotational barriers. The energy difference between the stable trans conformation and the transition state provides the rotational barrier. rsc.org A similar approach for this compound would involve systematically varying the dihedral angle of the N-C(O) bond and calculating the energy at each step.
Below is a representative data table illustrating how computational methods can estimate such barriers, based on data for a related imidazole system.
| Computational Method | Basis Set | Calculated Rotational Barrier (kcal/mol) | Reference Compound |
| AM1 | - | 8.6 | 2,2'-bi-1H-imidazole rsc.org |
| PM3 | - | 10.6 | 2,2'-bi-1H-imidazole rsc.org |
| HF | 6-31G | 13.6 | 2,2'-bi-1H-imidazole rsc.org |
| B3LYP | 6-31G | 11.8 (with ZPE correction) | 2,2'-bi-1H-imidazole rsc.org |
| ZPE: Zero-Point Energy |
This table demonstrates that the calculated barrier is sensitive to the chosen theoretical method. For this compound, the steric bulk of the dimethylamino group would likely influence the rotational barrier, a factor that can be precisely quantified through such calculations.
Reaction Path Calculations for Nucleophilic Acyl Substitution:
This compound is an acylating agent, reacting with nucleophiles via nucleophilic acyl substitution. nih.govlibretexts.org In this mechanism, a nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate, which then collapses to expel the imidazole ring as a leaving group. vanderbilt.eduyoutube.com
DFT calculations are instrumental in mapping the entire reaction pathway, identifying the structures and energies of reactants, transition states, intermediates, and products. rsc.orgresearchgate.net For example, a study on the reaction of triazole-ester reagents (analogous to acylimidazoles) with primary amines used DFT to calculate the transition state barrier, finding it to be lower than that for N-hydroxysuccinimide (NHS) esters, which explains their higher reactivity. nih.gov A similar calculation for the reaction of this compound with a nucleophile like an amine or alcohol would reveal the activation energy, determining the reaction rate.
A potential energy surface for a related reaction, the formation of N-(carbamoylcarbamothioyl)benzamide, was successfully computed using the B3LYP/6-31g(d) level of theory, identifying two transition states and the corresponding intermediates. researchgate.net This highlights the capability of DFT to elucidate complex, multi-step reaction mechanisms.
| Reaction Species | Relative Free Energy (kcal/mol) | Reference Reaction |
| Intermediate 1 (I1) | 0.00 | Formation of N-(carbamoylcarbamothioyl)benzamide researchgate.net |
| Transition State 1 (TS1) | +29.08 | Formation of N-(carbamoylcarbamothioyl)benzamide researchgate.net |
| Intermediate 2 (P1) | -12.33 | Formation of N-(carbamoylcarbamothioyl)benzamide researchgate.net |
| Transition State 2 (TS2) | +15.54 | Formation of N-(carbamoylcarbamothioyl)benzamide researchgate.net |
| Product (P2) | +10.04 | Formation of N-(carbamoylcarbamothioyl)benzamide researchgate.net |
This data illustrates a typical reaction profile with an initial high-energy barrier for the rate-determining step.
Prediction of Regioselectivity and Stereoselectivity in Chemical Transformations
Computational chemistry is a powerful predictive tool for understanding the selectivity of chemical reactions. For a molecule like this compound, this could apply to reactions on the imidazole ring or reactions involving the carboxamide group where multiple outcomes are possible.
Regioselectivity:
Regioselectivity refers to the preference for reaction at one position over another. For the imidazole ring in this compound, electrophilic attack is a potential reaction. The positions C2, C4, and C5 have different electronic densities and thus different reactivities. Computational methods can predict the most likely site of attack by calculating the energies of the possible intermediates (e.g., σ-complexes) or transition states. The pathway with the lowest activation energy is the most kinetically favored. nih.gov
DFT has been successfully used to predict the regioselectivity of nucleophilic aromatic substitution by calculating the relative stabilities of isomeric intermediates. nih.gov Similarly, in a copper-catalyzed reaction forming amides, DFT calculations were used to explain the observed regioselectivity in the nucleophilic addition to a carbodiimide (B86325) intermediate by comparing the energies of the two possible isomers. rsc.org
Modern approaches also utilize machine learning models trained on data from quantum chemical calculations to predict regioselectivity in reactions like electrophilic aromatic substitution with high accuracy. researchgate.netacs.org These models often use calculated atomic properties, such as Fukui functions or CM5 atomic charges, as descriptors to identify the most reactive sites. researchgate.netacs.org
Stereoselectivity:
Stereoselectivity, the preference for the formation of one stereoisomer over another, is less commonly a factor in the typical reactions of this compound itself, unless it reacts with a chiral molecule. However, computational methods are critical for predicting stereochemical outcomes in such cases. By calculating the energies of the diastereomeric transition states, one can predict the major product.
Recently, machine learning algorithms have been trained to predict the stereoselectivity of complex reactions like glycosylations with remarkable accuracy. nih.gov These models quantify the steric and electronic contributions of all reactants, catalysts, and solvents using quantum mechanical calculations to make their predictions. For example, a random forest algorithm successfully predicted the α/β selectivity in glycosylation reactions, even identifying novel ways to control the stereochemical outcome. nih.gov While not directly applied to the title compound, this demonstrates the state-of-the-art in computational prediction of stereoselectivity.
Development of Structure-Reactivity Relationships Through Computational Approaches
Computational chemistry excels at establishing clear relationships between a molecule's structure and its chemical reactivity. By calculating various electronic and structural properties, one can rationalize and predict chemical behavior.
Molecular Electrostatic Potential (MEP):
One of the most intuitive tools is the Molecular Electrostatic Potential (MEP) surface. The MEP maps the electrostatic potential onto the electron density surface of a molecule, visually identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, an MEP analysis would clearly show a highly positive potential around the carbonyl carbon, confirming its role as the primary site for nucleophilic attack. libretexts.orgresearchgate.net The nitrogen atoms of the imidazole ring would show negative potential, indicating their nucleophilic character. orientjchem.org
Frontier Molecular Orbital (FMO) Theory:
The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The LUMO is typically localized on the most electrophilic part of the molecule, and its energy correlates with the molecule's ability to accept electrons. For an acylimidazole, the LUMO would be centered on the carbonyl group. The HOMO, conversely, is localized on the most nucleophilic region. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap generally implies higher reactivity. orientjchem.org DFT calculations provide precise values for these orbital energies and their spatial distributions.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method |
| ImTPh* | -5.61 | -1.74 | 3.87 | B3LYP/6-31G orientjchem.org |
| ImTPh: 4(5)-Imidazole-carbaldehyde-N(5)-phenylthiosemicarbazone |
This table shows representative FMO data for a related imidazole derivative.
Quantitative Descriptors and QSAR:
By systematically modifying the structure of a molecule in silico (e.g., by changing substituents) and calculating properties like atomic charges, bond orders, and orbital energies, computational chemists can build quantitative structure-reactivity relationships (QSRRs). For instance, studies on N-acyl-N-aryl sulfonamides (ArNASAs), which are conceptually similar acylating agents, have shown how aromatic substituents adjacent to the sulfonamide nitrogen modulate reactivity. acs.org Computational analysis can correlate these structural changes with the calculated activation barriers for reaction, providing a predictive model for designing reagents with tailored reactivity. This approach could be directly applied to create derivatives of this compound with fine-tuned acyl-transfer capabilities.
N,n Dimethyl 1h Imidazole 1 Carboxamide As a Versatile Reagent and Building Block in Complex Organic Synthesis
Applications in Directed Amidation and Esterification Reactions
N,N-dimethyl-1H-imidazole-1-carboxamide serves as an efficient reagent for the formation of amide and ester bonds from carboxylic acids. The reactivity of this carbonylazole can be finely tuned, enabling its use in a variety of synthetic contexts. escholarship.org
The activation of carboxylic acids is a fundamental transformation in organic chemistry, and this compound provides a mild and effective method for this purpose. The reaction proceeds through the formation of a highly reactive acylimidazolium intermediate, which is then readily attacked by nucleophiles such as amines and alcohols to form the corresponding amides and esters. This process often occurs under neutral or mildly basic conditions and at ambient temperatures, which is advantageous for substrates bearing sensitive functional groups.
Research has shown that the reaction can be facilitated by the use of a catalytic amount of a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). escholarship.org This methodology has been successfully applied to a range of carboxylic acids and nucleophiles, demonstrating its broad applicability. The inherent stability of this compound, compared to more traditional coupling reagents like acid chlorides and chloroformates, makes it a safer and more convenient option for many synthetic applications.
Table 1: Examples of Amidation and Esterification using this compound
| Carboxylic Acid | Nucleophile | Product | Catalyst | Yield (%) |
|---|---|---|---|---|
| Benzoic Acid | Aniline | N-Phenylbenzamide | DBU (cat.) | High |
| Acetic Acid | Benzyl Alcohol | Benzyl Acetate | DBU (cat.) | High |
| Indole-3-carboxylic acid | Morpholine | (Indol-3-yl)(morpholino)methanone | DBU (cat.) | Good |
| Phenylacetic Acid | Isopropanol | Isopropyl 2-phenylacetate | DBU (cat.) | Good |
Note: This table is illustrative and based on the general reactivity described in the literature. Specific yields may vary depending on the reaction conditions.
A key advantage of this compound is its ability to participate in chemoselective reactions. In the presence of multiple nucleophilic sites within a molecule, this reagent can selectively acylate less reactive groups, such as indoles and oxazolidinones, even in the presence of more nucleophilic amines and alcohols. escholarship.org This chemoselectivity is attributed to the moderated reactivity of the acylimidazolium intermediate and the specific catalytic conditions employed.
Role in the Synthesis of Diverse Heterocyclic Compounds
While specific examples detailing the use of this compound as a direct precursor for advanced imidazole (B134444) derivatives, fused heterocycles, or nitrogen-containing polycycles are not extensively documented in readily available literature, the general reactivity of the imidazole core suggests its potential in such transformations.
The imidazole ring within this compound can theoretically serve as a scaffold for the construction of more complex imidazole-containing structures. However, specific research focusing on this application is limited.
Similarly, the direct application of this compound as a building block for the synthesis of nitrogen-containing polycycles has not been a primary focus of published research.
Strategic Use in Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs) are powerful tools for the rapid generation of molecular complexity. While imidazole derivatives are known to participate in MCRs such as the Ugi and Passerini reactions, there is a lack of specific reports on the use of this compound in this context. The reactivity of the carboxamide functionality could potentially interfere with the standard reaction pathways of these MCRs, or its specific utility has yet to be explored and documented.
Integration into One-Pot Synthetic Strategies
The stable, yet reactive, nature of this compound makes it an ideal candidate for integration into one-pot synthetic sequences. In these strategies, multiple reaction steps are carried out in a single reaction vessel without the need for intermediate purification, leading to increased efficiency, reduced waste, and savings in time and resources.
The compound's role in one-pot synthesis is typically as a carbamoylating agent. For instance, a substrate containing a nucleophilic group, such as a primary alcohol or amine, can be treated with this compound to form a carbamate (B1207046) intermediate. This intermediate can then undergo further transformations in the same pot. The mild conditions required for the carbamoylation step are often compatible with a variety of subsequent reactions, such as cyclizations, cross-coupling reactions, or further functional group manipulations. The imidazole byproduct is generally non-nucleophilic and weakly basic, minimizing its interference with subsequent steps.
A representative one-pot sequence could involve the initial carbamoylation of a bifunctional molecule, where the newly introduced carbamate group serves to protect a functional group or to direct a subsequent intramolecular reaction.
Table 1: Representative One-Pot Reaction Involving Carbamoylation
| Entry | Starting Material | Step 1 Reagent | Step 2 Reagent/Condition | Product | Overall Yield |
|---|
Enhancing Molecular Complexity and Diversity
The introduction of a dimethylcarbamoyl group using this compound is a powerful strategy for increasing molecular complexity and generating diverse libraries of compounds for applications such as drug discovery. The carbamoyl (B1232498) group can significantly alter the physicochemical properties of a molecule.
Key contributions to molecular complexity include:
Increased Molecular Weight and Structural Sophistication: The addition of the C₃H₆NO functional group inherently increases the size and three-dimensional complexity of the parent molecule.
Modulation of Physicochemical Properties: The carbamate functionality can modify a molecule's polarity, solubility, and hydrogen bonding capacity. This is particularly important in medicinal chemistry for optimizing pharmacokinetic profiles.
Metabolic Stability: The N,N-dimethylcarbamate group is often more resistant to enzymatic hydrolysis compared to esters or other functional groups, which can enhance the metabolic stability and in vivo half-life of a drug candidate.
By applying this compound to a scaffold containing multiple reaction sites, a library of diverse analogues can be rapidly synthesized, allowing for the exploration of structure-activity relationships (SAR).
Table 2: Examples of Complexity Enhancement via Carbamoylation
| Scaffold | Functional Group Targeted | Reagent | Resulting Moiety | Impact on Complexity |
|---|---|---|---|---|
| Steroid Backbone | Secondary Hydroxyl | This compound | O-Carbamate | Introduction of polar, metabolically stable group; altered receptor binding profile. |
| Alkaloid Precursor | Phenolic Hydroxyl | This compound | Aryl-O-Carbamate | Increased structural complexity; provides handle for directed metalation. |
| Peptide Fragment | N-terminal Amine | This compound | N,N-dimethylurea derivative | Capping of peptide chain; enhanced stability against peptidases. |
Regioselective and Chemoselective Transformations Enabled by the Compound
A significant advantage of this compound is its ability to facilitate selective reactions in molecules containing multiple functional groups. This selectivity is crucial for the efficient synthesis of complex targets, avoiding the need for extensive protecting group strategies.
Chemoselectivity: The reagent exhibits notable chemoselectivity, reacting preferentially with certain nucleophiles over others. Research has shown that imidazole-based carbamoylating agents react selectively with primary amines in the presence of secondary amines. nih.govresearchgate.net This is attributed to the lower steric hindrance of primary amines, which allows for more facile attack on the activated carbonyl center of the reagent. This selectivity is highly valuable when modifying polyamine-containing scaffolds. Similarly, amines are generally more nucleophilic than alcohols and can be selectively carbamoylated under appropriate conditions.
Regioselectivity: In molecules with multiple similar functional groups (e.g., several hydroxyl groups), regioselective carbamoylation can often be achieved. Primary alcohols, being less sterically hindered, typically react faster than secondary or tertiary alcohols. For instance, in the synthesis of complex natural products or their derivatives, a primary hydroxyl group on a sugar or steroid can be selectively functionalized over more hindered secondary hydroxyls. Furthermore, the electronic properties of the substrate can influence regioselectivity; for example, more acidic phenolic hydroxyl groups can be selectively targeted over aliphatic alcohols.
This high degree of selectivity allows for precise molecular editing, making this compound a refined tool for late-stage functionalization in complex synthesis.
Table 3: Selective Carbamoylation Reactions
| Substrate (with competing groups) | Target Group | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|---|
| N-methylethanolamine (Primary amine, secondary alcohol) | Primary Amine | Room Temp, Aprotic Solvent | N,N-dimethyl-N'-(2-hydroxyethyl)-N'-methylurea | High | nih.govresearchgate.net |
| 1,4-butanediamine (Two primary amines) | One Primary Amine | 1 equiv. Reagent, Low Temp | N-(4-aminobutyl)-N,N-dimethylurea | Good (for mono-adduct) | N/A |
| Glycerol (Two primary, one secondary alcohol) | Primary Alcohols | Controlled Stoichiometry | 1-O-(dimethylcarbamoyl)glycerol | High for primary vs. secondary | N/A |
N,n Dimethyl 1h Imidazole 1 Carboxamide in Advanced Catalysis and Coordination Chemistry
Design and Application as a Ligand in Transition Metal Catalysis
The imidazole (B134444) moiety is a well-established functional group in coordination chemistry, readily coordinating to transition metals through its nitrogen atoms. bohrium.comuomustansiriyah.edu.iqresearchgate.net This has led to the development of a wide array of imidazole-containing ligands for various catalytic applications. bohrium.comuomustansiriyah.edu.iqresearchgate.net However, specific research detailing the design, synthesis, and application of metal complexes featuring the N,N-dimethyl-1H-imidazole-1-carboxamide ligand is limited.
Synthesis and Characterization of Metal Complexes Featuring the Carboxamide Ligand
The synthesis of transition metal complexes with imidazole-based ligands is a mature field of study. bohrium.comuomustansiriyah.edu.iqresearchgate.net These syntheses typically involve the reaction of a metal salt with the imidazole-containing ligand in a suitable solvent. researchgate.net Characterization of the resulting complexes is routinely achieved through techniques such as X-ray crystallography, infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy, and elemental analysis. uomustansiriyah.edu.iqresearchgate.net
Catalytic Activity in Cross-Coupling Reactions (e.g., C-N, C-O bond formation)
Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, with imidazole-containing ligands often playing a crucial role in catalyst performance. hanyang.ac.kr These ligands can influence the solubility, stability, and reactivity of the metal center, thereby impacting the efficiency and scope of the catalytic transformation.
While the broader class of imidazole derivatives has been explored in this context, there is a lack of specific reports on the catalytic activity of well-defined metal complexes of this compound in C-N and C-O cross-coupling reactions. Research in this area would be necessary to determine the efficacy of this specific ligand in comparison to other established catalytic systems.
Enantioselective Catalysis Mediated by Chiral Derivatives
The development of chiral ligands is paramount for enantioselective catalysis, enabling the synthesis of single-enantiomer products. The creation of chiral imidazole-based ligands has been an active area of research, leading to successful applications in various asymmetric transformations. nih.gov
However, the scientific literature does not currently contain specific examples of chiral derivatives of this compound being designed and applied in enantioselective catalysis. The synthesis of such chiral derivatives and the investigation of their coordination to metals and subsequent catalytic performance in asymmetric reactions remains an unexplored area of research.
Organocatalytic Roles and Mechanisms
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful strategy in organic synthesis. Imidazole and its derivatives can, in principle, act as organocatalysts, for example, by functioning as bases or nucleophiles.
Function as a Brønsted Base or Lewis Base Catalyst in Organic Transformations
The nitrogen atoms of the imidazole ring in this compound possess lone pairs of electrons, suggesting potential basic properties. Depending on the specific reaction environment, it could theoretically act as a Brønsted base by accepting a proton or as a Lewis base by donating an electron pair.
Despite this theoretical potential, there is a lack of published research that specifically investigates and reports on the use of this compound as a Brønsted or Lewis base catalyst in organic transformations. Mechanistic studies and practical applications in this context have not been documented.
Development of Asymmetric Organocatalytic Systems
The design of chiral organocatalysts for asymmetric synthesis is a major focus of modern organic chemistry. beilstein-journals.orgnih.gov This often involves the incorporation of a chiral scaffold into a molecule that possesses a catalytically active functional group.
Currently, there are no available scientific reports on the development of asymmetric organocatalytic systems based on chiral derivatives of this compound. This represents a potential, albeit unexplored, avenue for future research in the field of organocatalysis.
Precursor for N-Heterocyclic Carbene (NHC) Ligands
N-Heterocyclic carbenes have emerged as a pivotal class of ligands in organometallic chemistry and homogeneous catalysis, largely due to their strong σ-donating properties and the remarkable stability they impart to metal complexes. The most common route to NHC-metal complexes involves the deprotonation of a corresponding imidazolium (B1220033) salt. researchgate.net Consequently, the synthesis of these imidazolium precursors is a critical step.
Synthesis of Novel NHCs Derived from the Imidazole Scaffold
The synthesis of N-heterocyclic carbenes from imidazole-based precursors is a well-established field. rsc.org Typically, this involves the N-alkylation or N-arylation of an imidazole derivative to form a 1,3-disubstituted imidazolium salt, which is then deprotonated to yield the free carbene. researchgate.net
A hypothetical pathway for the utilization of this compound as an NHC precursor would likely involve two key transformations:
Alkylation of the N-3 position: The first step would necessitate the alkylation of the second nitrogen atom of the imidazole ring. This is a standard procedure for many N-substituted imidazoles, often achieved by reaction with an alkyl halide. upenn.edu For this compound, this would result in a 1-(dimethylcarbamoyl)-3-alkyl-1H-imidazolium salt.
Removal of the Dimethylcarbamoyl Group: The critical and most uncertain step would be the cleavage of the N1-C(O)NMe₂ bond to generate the desired 1,3-dialkylimidazolium salt, the direct precursor to the NHC. The carbamoyl (B1232498) group is generally stable, and its removal would likely require specific reaction conditions, possibly involving hydrolysis or another chemical transformation. Research on related N-acyl imidazoles suggests that the acyl group can be labile under certain conditions, but the stability of the N,N-dimethylcarbamoyl group in this context is not documented.
An alternative, more plausible route could involve the initial hydrolysis of this compound to imidazole-1-carboxylic acid, which could then potentially undergo further reactions. However, the direct conversion to a functional NHC precursor remains speculative.
Application of Derived NHC Complexes in Homogeneous Catalysis
The catalytic applications of NHC-metal complexes are vast and varied, encompassing cross-coupling reactions, olefin metathesis, and C-H activation, among others. The electronic and steric properties of the NHC ligand, dictated by the substituents on the nitrogen atoms, play a crucial role in the activity and selectivity of the catalyst.
Should NHCs be successfully synthesized from this compound, the resulting ligands would feature a methyl group at the N1 position (assuming the dimethylcarbamoyl group is replaced by a methyl group during the synthetic sequence) and another substituent at the N3 position introduced during the alkylation step. The performance of the corresponding metal complexes in catalysis would then be compared to other NHC complexes with similar substitution patterns.
For instance, palladium-NHC complexes are widely used in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The table below presents representative data for such reactions catalyzed by a well-known NHC-palladium complex, which could serve as a benchmark for any future catalysts derived from this compound.
Table 1: Representative Catalytic Performance of a Generic Palladium-NHC Complex in Cross-Coupling Reactions
| Reaction Type | Aryl Halide | Coupling Partner | Catalyst Loading (mol%) | Yield (%) | Reference |
| Suzuki-Miyaura | 4-Chlorotoluene | Phenylboronic acid | 1 | 98 | [Generic Data] |
| Suzuki-Miyaura | 4-Bromobenzonitrile | 2-Tolylboronic acid | 0.5 | 95 | [Generic Data] |
| Buchwald-Hartwig | 4-Chloroanisole | Morpholine | 2 | 92 | [Generic Data] |
| Buchwald-Hartwig | 2-Bromopyridine | Aniline | 1.5 | 96 | [Generic Data] |
This table is for illustrative purposes only and does not represent data from NHCs derived from this compound.
Spectroscopic and Computational Analysis of Catalytic Intermediates and Cycles
The elucidation of catalytic mechanisms often relies on a combination of spectroscopic techniques and computational modeling. Key intermediates in NHC-catalyzed reactions, such as the NHC-metal complex and subsequent species in the catalytic cycle, can be characterized by methods like Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Infrared (IR) spectroscopy.
For a hypothetical NHC derived from this compound, spectroscopic analysis would be crucial to confirm its structure and coordination to a metal center. For example, in ¹³C NMR spectroscopy, the carbene carbon of the NHC ligand typically exhibits a characteristic downfield shift upon coordination to a metal.
Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the energetics of the catalytic cycle, the stability of intermediates, and the transition states of key elementary steps. nih.gov Such studies could predict the feasibility of the proposed synthetic pathway for generating NHCs from this compound and evaluate the electronic properties of the resulting ligands.
Advanced Analytical Techniques for Elucidating Chemical Behavior and Mechanisms of N,n Dimethyl 1h Imidazole 1 Carboxamide
Spectroscopic Probes for In-Situ Reaction Monitoring and Transient Species Detection
In-situ spectroscopic techniques provide a real-time window into chemical transformations, allowing for the direct observation of reactants, intermediates, and products as they evolve. This capability is crucial for deriving kinetic data and validating proposed reaction mechanisms.
Real-time Infrared (IR) and Raman spectroscopy are powerful non-invasive techniques for monitoring the progress of reactions involving N,N-dimethyl-1H-imidazole-1-carboxamide. By tracking the characteristic vibrational frequencies of functional groups, one can quantify the consumption of reactants and the formation of products over time.
Key vibrational bands for this compound include the strong carbonyl (C=O) stretch of the carboxamide group and various stretches and bends associated with the imidazole (B134444) ring. For instance, the carboxamide carbonyl stretch is expected around 1650-1700 cm⁻¹, while the imidazole ring may exhibit a characteristic N-H stretch at approximately 3400 cm⁻¹ if a tautomeric form is present.
During a chemical transformation, such as hydrolysis to imidazole-1-carboxylic acid, real-time IR spectroscopy would show a decrease in the intensity of the amide carbonyl peak and the concurrent appearance of a new, broader carbonyl peak for the carboxylic acid. By plotting the intensity of these peaks against time, detailed kinetic profiles can be constructed, leading to the determination of reaction rates and orders.
Table 7.1: Key Vibrational Frequencies for Monitoring Reactions of this compound
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Application in Reaction Monitoring |
| Amide C=O | Stretch | ~1650-1700 | Disappearance indicates reactant consumption |
| Imidazole N-H | Stretch | ~3400 | Presence/absence confirms dominant tautomer |
| Imidazole Ring | Ring Bending/Stretching | 1400-1600 | Changes indicate modification of the ring structure |
| Carboxylic Acid O-H | Stretch (Broad) | 2500-3300 | Appearance indicates hydrolysis product |
| Carboxylic Acid C=O | Stretch | ~1700-1725 | Appearance indicates hydrolysis product |
Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for investigating processes that occur on the NMR timescale, such as conformational changes and the detection of short-lived reaction intermediates. For this compound, dynamic NMR can provide profound insights into the rotational barrier of the amide C-N bond.
Due to the partial double-bond character of the amide linkage, rotation is restricted, potentially leading to distinct cis and trans conformers. nih.govnih.gov At low temperatures, the exchange between these conformers may be slow enough to observe separate signals for each in the ¹H or ¹³C NMR spectrum. As the temperature is increased, the rate of exchange increases, causing the signals to broaden and eventually coalesce into a single time-averaged signal. acs.org Analyzing these changes allows for the calculation of the activation energy for bond rotation.
Furthermore, NMR is invaluable for characterizing the compound's static structure. The ¹H NMR spectrum typically shows singlet peaks for the N-methyl groups between δ 3.0–3.2 ppm and signals for the imidazole protons in the δ 7.4–8.1 ppm region. The ¹³C NMR spectrum confirms the presence of the carboxamide carbonyl carbon at approximately 165 ppm. These distinct signatures can be used to track the formation of reaction intermediates that may have different chemical shifts or coupling constants.
High-Resolution Mass Spectrometry (HRMS) in Mechanistic Investigations
High-Resolution Mass Spectrometry (HRMS) provides exact mass measurements, enabling the unambiguous determination of elemental compositions for reactants, products, and transient intermediates, which is fundamental to mechanistic studies.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for analyzing reaction mixtures containing this compound. It allows molecules to be transferred from solution to the gas phase as intact ions with minimal fragmentation. In positive ion mode, the compound is readily detected as the protonated molecule, [M+H]⁺, with an expected m/z of 140.0818. uni.lu
By coupling ESI-MS to a liquid chromatography system (LC-MS), complex reaction mixtures can be separated and analyzed in real-time. This allows for the tracking of the reactant's disappearance and the simultaneous appearance of intermediates and final products. For example, in a substitution reaction where the dimethylcarboxamide group is replaced, ESI-MS can identify the mass of the new product, confirming the reaction pathway. The high resolution of the technique helps to differentiate between species with very similar nominal masses.
Table 7.2: Predicted ESI-MS Adducts of this compound and Their Properties
| Adduct | m/z (Mass-to-Charge Ratio) | Predicted Collision Cross Section (CCS) (Ų) |
| [M+H]⁺ | 140.08183 | 127.5 |
| [M+Na]⁺ | 162.06377 | 135.5 |
| [M-H]⁻ | 138.06727 | 130.2 |
| [M+K]⁺ | 178.03771 | 136.3 |
| Data sourced from predicted values. uni.lu |
Isotopic labeling is a definitive method for tracing the fate of specific atoms throughout a reaction mechanism. By synthesizing this compound with a stable isotope, such as ¹³C, ¹⁵N, or ²H (deuterium), at a specific position, its path can be followed using HRMS. medchemexpress.com
For example, to investigate a hydrolysis mechanism, the carbonyl carbon could be labeled with ¹³C. Upon reaction, the resulting imidazole and dimethylamine (B145610) fragments can be analyzed. If the ¹³C label is found in the imidazole-1-carboxylic acid product, it confirms that the C-N bond between the imidazole ring and the carbonyl group remains intact during the initial steps of the reaction. This atom-tracing capability provides unequivocal evidence for proposed mechanistic steps, resolving ambiguities that other techniques cannot.
X-ray Crystallography for Understanding Reactant and Product Conformations in Solid State
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed map of electron density can be generated, revealing precise bond lengths, bond angles, and torsional angles.
For this compound, a crystal structure analysis would unambiguously determine its solid-state conformation. It would reveal the planarity of the imidazole ring and the precise orientation of the dimethylcarboxamide group relative to the ring. Studies on similar N-methylated aromatic amides suggest a preference for a cis conformation in the crystal state. nih.gov
Furthermore, crystallographic data illuminates the intermolecular interactions that govern the packing of molecules in the crystal lattice, such as hydrogen bonds and π–π stacking. researchgate.net This information is crucial for understanding the physical properties of the solid material and can provide insights into intermolecular recognition processes. While a specific structure for this exact compound may not be publicly available, analysis of related imidazole derivatives shows common crystallographic parameters. nih.govnsf.gov
Table 7.3: Representative Crystallographic Data for an Imidazole Derivative
| Parameter | Example Value (from 1H-imidazole-1-methanol) | Significance for this compound |
| Crystal System | Monoclinic | Defines the basic symmetry of the unit cell |
| Space Group | P2₁/n | Describes the symmetry elements within the unit cell |
| a (Å) | 8.4844 | Unit cell dimension |
| b (Å) | 6.2472 | Unit cell dimension |
| c (Å) | 27.619 | Unit cell dimension |
| β (deg) | 96.832 | Unit cell angle |
| Data Collection Temp. | 150 K or 298 K | Temperature at which the diffraction data was collected |
| Data based on related structures to illustrate typical parameters. nih.govacs.org |
Co-crystallization Studies with Reaction Partners to Elucidate Non-Covalent Interactions
While specific co-crystallization studies involving this compound with its reaction partners are not extensively documented in publicly available literature, the analysis of crystal structures of closely related analogs provides significant insights into the non-covalent interactions that govern its chemical behavior.
A pertinent case study is the crystal structure of N-methyl-1H-imidazole-1-carboxamide , a close structural analog of the title compound, which is available in the Cambridge Structural Database (CSD) nih.gov. The analysis of its crystal packing can reveal the types of intermolecular forces at play. Generally, imidazole-containing compounds are known to participate in a variety of non-covalent interactions, including hydrogen bonding (if N-H protons are present), π-π stacking between imidazole rings, and dipole-dipole interactions. In the case of this compound, the carboxamide group introduces a strong dipole and potential hydrogen bond accepting sites (the carbonyl oxygen and the imidazole nitrogen atoms).
Furthermore, studies on other substituted imidazole carboxamides, such as N-phenyl-1,5-dimethyl-1H-imidazole-4-carboxamide 3-oxide derivatives, have detailed the presence of various intermolecular contacts, including C–H···O and C–H···N hydrogen bonds, as well as π–π stacking interactions between aromatic fragments researchgate.net. These interactions are fundamental in the stabilization of the crystal lattice.
The elucidation of these non-covalent interactions through co-crystallization with reaction partners, such as electrophiles or nucleophiles, would provide invaluable data on the pre-reaction complex and the transition state geometry. This information is critical for understanding reaction mechanisms and selectivity. For instance, identifying the preferred binding sites on the this compound molecule for a given reagent can explain observed regioselectivity in its reactions.
Table 1: Potential Non-Covalent Interactions in this compound Crystal Structures
| Interaction Type | Potential Donor/Acceptor Sites | Significance in Reactivity |
| Hydrogen Bonding | Carbonyl oxygen (acceptor), Imidazole N3 (acceptor), Methyl C-H (donor) | Directing the approach of reagents, stabilizing transition states. |
| π-π Stacking | Imidazole ring | Influencing solid-state packing and reactivity, potential for charge-transfer interactions. |
| Dipole-Dipole | Carboxamide group | Orienting molecules in the crystal lattice, influencing solubility and melting point. |
Polymorphism and its Influence on Reactivity and Solid-State Chemical Transformations
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, can have profound effects on the physical and chemical properties of a compound, including its reactivity. Different polymorphs of the same compound can exhibit different solubilities, melting points, and even different chemical reaction rates in the solid state.
Currently, there is a lack of specific research in the published literature on the polymorphism of this compound. However, the study of polymorphism in N-substituted azoles is recognized as an important area, as different crystalline forms can display varied biological and pharmacological activities researchgate.net. The investigation into the potential polymorphic forms of this compound could reveal important information about its solid-state reactivity.
For instance, different packing arrangements of the molecules in various polymorphs could lead to altered accessibility of the reactive sites. The orientation of the carboxamide group and the imidazole ring relative to neighboring molecules could either facilitate or hinder a potential solid-state transformation. The study of such phenomena often involves techniques like powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and solid-state NMR.
Given the importance of solid-state properties in pharmaceutical and materials science, future research into the polymorphism of this compound would be highly valuable. Such studies would aim to identify different polymorphs, characterize their structures, and evaluate their relative stabilities and reactivity.
Advanced Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereo-Structural Studies (if applicable to chiral derivatives)
While this compound itself is not chiral, the introduction of a chiral center into the molecule would give rise to enantiomers, whose stereochemical properties can be investigated using advanced chiroptical spectroscopy techniques like circular dichroism (CD).
Recent studies on chiral 1-methyl-1H-imidazole π-conjugated derivatives have demonstrated the power of chiroptical methods in characterizing such molecules. These studies show that even small variations in the chemical structure can lead to significant differences in the solid-state aggregation and, consequently, the chiroptical properties, such as electronic circular dichroism (ECD) and circularly polarized luminescence (CPL) rsc.orgrsc.org.
For hypothetical chiral derivatives of this compound, CD spectroscopy would be an indispensable tool for:
Determining the absolute configuration of the chiral centers by comparing experimental CD spectra with theoretical calculations.
Studying conformational changes in solution, as the CD spectrum is highly sensitive to the spatial arrangement of chromophores.
Investigating intermolecular interactions that can induce chirality in supramolecular assemblies.
An example of the application of CD to imidazole-containing molecules is the study of amaranzole A, a marine natural product. It displays a strong split-CD spectrum due to exciton (B1674681) coupling between the imidazole ring and a C=C double bond, which provides information about the relative orientation of these two chromophores nih.gov.
Table 2: Chiroptical Data for Chiral 1-methyl-1H-imidazole π-conjugated Derivatives
| Compound | Absorption λmax (nm) | Emission λmax (nm) | Molar Circular Dichroism Δε (M⁻¹cm⁻¹) |
| Derivative 1 | 350 | 450 | +25 at 360 nm |
| Derivative 2 | 365 | 480 | -15 at 375 nm |
| Derivative 3 | 340 | 440 | +40 at 350 nm |
| Derivative 4 | 380 | 500 | -30 at 390 nm |
| Note: The data in this table is illustrative and based on findings for similar chiral imidazole derivatives to demonstrate the nature of data obtained from such studies. rsc.orgrsc.org |
The synthesis and study of chiral derivatives of this compound would open up new avenues for its application in areas such as asymmetric catalysis and chiroptical materials. The use of advanced chiroptical spectroscopy would be central to understanding the structure-property relationships in these new chiral systems.
Future Research Directions and Emerging Trends for N,n Dimethyl 1h Imidazole 1 Carboxamide in Chemical Science
Development of Highly Sustainable and Atom-Economical Synthetic Methodologies
The chemical industry's shift towards green chemistry principles has placed a major emphasis on developing synthetic routes that are both environmentally benign and efficient. For N,N-dimethyl-1H-imidazole-1-carboxamide, future research will focus on moving beyond traditional synthesis methods, which often involve stoichiometric activating agents and generate significant waste, towards more sustainable and atom-economical alternatives. jocpr.comnih.gov The concept of atom economy, which measures the efficiency of incorporating reactant atoms into the final product, is a central tenet of this research. rsc.orgscilit.com
Key research avenues include the use of catalytic processes that minimize waste. For instance, the development of direct amidation reactions using catalytic amounts of activators is a promising direction. nih.gov Research into heterogeneous catalysts, such as H-Montmorillonite, has shown success in the atom-economical synthesis of related N-arylamides and could be adapted for imidazole-based systems. bldpharm.com Furthermore, cascade reactions catalyzed by species like titanium amides, which enable the construction of imidazole (B134444) rings in a single, efficient operation, represent a frontier in atom-economical synthesis. acs.org Other emerging techniques like photocatalytic and electrochemical synthesis, which can operate under mild conditions and reduce the need for harsh reagents, are also being explored for related heterocyclic compounds and offer significant potential.
Integration of Machine Learning in Reaction Prediction and Optimization
A significant trend supporting sustainable synthesis is the integration of artificial intelligence and machine learning (ML). evitachem.com ML models are becoming indispensable for accelerating the discovery and optimization of complex chemical reactions. bldpharm.com For the synthesis of this compound, ML algorithms can be trained on large datasets of chemical reactions to predict outcomes with high accuracy.
Future work will involve developing bespoke ML models to:
Predict Reaction Yields: Forecast the efficiency of different synthetic routes under various conditions.
Optimize Reaction Conditions: Identify the optimal temperature, pressure, solvent, and catalyst concentration to maximize yield and minimize energy consumption.
Discover Novel Synthetic Pathways: Propose new, more atom-economical routes that a human chemist might overlook.
Debias Datasets: By interpreting how models make predictions, researchers can identify and correct for biases in training data, leading to more robust and reliable predictive power. evitachem.com
Studies have already demonstrated the utility of artificial neural networks (ANNs) in predicting the biological activity of imidazole derivatives based on their structural parameters, a principle that can be adapted for reactivity prediction. nih.gov This data-driven approach promises to reduce the number of experiments required, saving time, resources, and minimizing chemical waste. rsc.org
Exploration of Novel Catalytic Systems Based on the Compound’s Unique Structural Features
The inherent chemical properties of this compound make it an intriguing candidate for applications in catalysis. The imidazole ring is a well-known motif in biological catalysts (e.g., the histidine residue in enzymes) and synthetic organocatalysts. rsc.orgmdpi.com The unique combination of an electron-rich imidazole ring and an activated carbonyl group in the this compound scaffold presents several opportunities for catalytic applications.
Future research will likely explore its use as:
An Organocatalyst: The imidazole moiety can act as a general base or nucleophilic catalyst, while the adjacent carboxamide group can modulate its electronic properties or participate in hydrogen bonding to activate substrates.
A Precursor to N-Heterocyclic Carbenes (NHCs): NHCs are powerful organocatalysts, and the imidazole core of the title compound provides a direct scaffold for their synthesis.
A Ligand in Transition Metal Catalysis: The nitrogen atoms of the imidazole ring can coordinate with transition metals, creating novel metal complexes. researchgate.netresearchgate.net The N,N-dimethylcarboxamide group can influence the steric and electronic environment of the metal center, potentially leading to catalysts with unique reactivity and selectivity.
The N-acyl imidazole functionality is a known reactive intermediate, often used for acyl transfer reactions. Harnessing this inherent reactivity in a catalytic cycle is a key area for future investigation.
Rational Design of Next-Generation Ligands and Organocatalysts
Building upon the foundational exploration of its catalytic potential, a significant future trend is the rational design of new catalysts based on the this compound structure. This involves a synergistic approach combining synthetic chemistry with computational modeling to create catalysts tailored for specific chemical transformations.
The design process for next-generation systems will focus on:
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound—for instance, by introducing different substituents on the imidazole ring or altering the N-alkyl groups—and evaluating the impact on catalytic performance.
Biomimetic Approaches: Drawing inspiration from enzyme active sites, where imidazole moieties play crucial roles, to design highly efficient and selective organocatalysts for reactions like amide bond formation. nih.gov
Computational Guidance: Using computational chemistry to model transition states and reaction pathways, thereby predicting which structural modifications will lead to enhanced catalytic activity or selectivity before undertaking extensive synthetic work. This approach has been successfully used in designing imidazole-based inhibitors and can be repurposed for catalyst design. rsc.orgnih.gov
This targeted design strategy will accelerate the development of highly efficient ligands and organocatalysts for a wide range of chemical reactions, from polymerization to fine chemical synthesis. mdpi.comiucr.org
Advanced Computational Modeling for Predictive Chemistry and Material Design
Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, thereby guiding experimental research and accelerating discovery. For this compound, advanced computational modeling is a key research direction for unlocking its full potential.
Density Functional Theory (DFT) is a particularly valuable method for this purpose. researchgate.net Future computational studies will focus on:
Predicting Molecular Properties: Calculating fundamental properties such as electronic structure, frontier molecular orbitals (HOMO/LUMO), molecular electrostatic potential, and reactivity descriptors. This information provides deep insights into the molecule's stability, reactivity, and potential interaction sites.
Mechanism Elucidation: Modeling reaction pathways to understand how this compound participates in chemical transformations, both as a reactant and as a potential catalyst.
Designing Novel Derivatives: Simulating the properties of hypothetical derivatives to identify structures with enhanced characteristics for specific applications, such as improved catalytic efficacy or desired electronic properties for materials science. researchgate.netnih.gov
The synergy between computational prediction and experimental validation is crucial for the efficient design of new chemical entities and materials based on the imidazole carboxamide scaffold.
Table 1: Predicted Physicochemical Properties and Reactivity Descriptors from Computational Modeling
| Property | Predicted Value/Descriptor | Significance in Research |
| Molecular Formula | C₆H₉N₃O | Basic identifier for the compound. uni.lu |
| Molecular Weight | 139.16 g/mol | Fundamental property for stoichiometric calculations. |
| XlogP | -0.3 | Predicts the lipophilicity, relevant for solvent choice and biological applications. uni.lu |
| Hydrogen Bond Donors | 0 | Indicates the molecule acts primarily as a hydrogen bond acceptor. |
| Hydrogen Bond Acceptors | 3 (N3, N-amide, O=C) | Highlights potential for strong intermolecular interactions, key for supramolecular chemistry. |
| Predicted CCS [M+H]⁺ | 127.5 Ų | Collision Cross Section; aids in identification via ion mobility-mass spectrometry. uni.lu |
| HOMO-LUMO Gap | Computationally derived | Indicates chemical reactivity and electronic excitation energy; crucial for designing catalysts and functional materials. |
| Molecular Electrostatic Potential | Computationally mapped | Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for chemical reactions. |
High-Throughput Virtual Screening for New Applications
High-Throughput Virtual Screening (HTVS) is a powerful computational technique that enables the rapid exploration of new applications for a given molecule by simulating its interaction with a vast number of biological targets or material frameworks. medchemexpress.com This approach dramatically reduces the time and cost associated with traditional experimental screening. nih.gov
For this compound, HTVS represents a major avenue for future research, aiming to:
Identify Novel Biological Targets: By docking the 3D structure of the compound into the binding sites of thousands of proteins (enzymes, receptors), HTVS can identify potential new therapeutic applications. This has been a successful strategy for identifying imidazole-based inhibitors for various diseases. rsc.orgnih.gov
Drug Repurposing: Screening against databases of known drug targets could reveal unexpected activities, suggesting new uses for the compound or its derivatives.
Materials Discovery: Virtually screening the compound as a building block (e.g., a ligand for Metal-Organic Frameworks) can predict the formation and properties of novel functional materials.
The results from HTVS, typically a list of "hits" with high predicted binding affinity, provide a focused starting point for subsequent experimental validation, streamlining the discovery pipeline for new medicines and materials.
Integration into Advanced Functional Materials and Supramolecular Chemistry
The imidazole ring is a privileged structure in supramolecular chemistry and materials science. mdpi.com Its ability to participate in hydrogen bonding and act as a ligand for metal ions makes it an ideal building block, or "tecton," for constructing complex, ordered architectures. researchgate.netresearchgate.net
Future research on this compound will increasingly focus on its role as a component in advanced functional materials. Key areas of exploration include:
Metal-Organic Frameworks (MOFs): Using the compound as a ligand to create porous, crystalline materials with applications in gas storage, separation, and catalysis. researchgate.net
Supramolecular Polymers: Exploiting the non-covalent interactions (hydrogen bonding, π–π stacking) of the imidazole moiety to direct the self-assembly of monomers into well-defined, one-dimensional functional polymers. nih.gov
Functional Dyes and Sensors: Incorporating the imidazole carboxamide scaffold into larger conjugated systems to create molecules that can respond to external stimuli (e.g., the presence of specific ions or molecules) through a change in their optical or electronic properties.
Multicomponent Crystals: Combining the compound with other molecules to form cocrystals or salts, which can exhibit improved physicochemical properties and create unique supramolecular motifs. iucr.org
By integrating this versatile chemical scaffold into larger molecular systems, researchers can develop new materials with tailored properties and sophisticated functions.
Role as a Building Block for Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs)
The unique structural characteristics of imidazole derivatives, including this compound, make them promising candidates for constructing Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). These materials are known for their high porosity, large surface area, and tunable structures, making them suitable for a wide range of applications.
The imidazole ring, with its available nitrogen atoms, serves as an excellent coordination site for metal ions, a fundamental interaction in the formation of MOFs. mdpi.comresearchgate.net These nitrogen-donor ligands can be combined with metal connectors to create frameworks with specific topologies and properties. rsc.org For instance, research on related imidazole-based ligands, such as 2-propyl-1H-imidazole-4,5-dicarboxylate, has demonstrated the successful synthesis of new MOFs with luminescent properties. psu.edu
In the realm of COFs, which are constructed entirely from organic building blocks linked by strong covalent bonds, imidazole-based units offer robustness and functionality. semanticscholar.org Imidazole-linked COFs have shown remarkable chemical stability, even in harsh acidic or alkaline conditions. rsc.org This stability is a significant advantage over other COFs linked by less stable bonds, such as boronic esters.
A key strategy involves the post-synthetic modification of a pre-existing framework. For example, an imidazole-functionalized COF (COF-IM) was prepared by immobilizing 2-ethynyl-1H-imidazole onto the surface of a parent COF. mdpi.com The imidazole groups then served as effective anchoring sites for transition metal ions like Co²⁺, Ni²⁺, and Fe³⁺. This method not only increases the density of active sites but also facilitates efficient electron transfer, enhancing the material's performance in applications like electrocatalysis. mdpi.com
The potential applications for MOFs and COFs built from or functionalized with imidazole carboxamide derivatives are extensive, as highlighted by recent research findings.
| Framework Type | Imidazole Derivative/Linkage | Application | Key Finding |
| COF | Imidazole-based linkage | Sunlight-driven uranium extraction from seawater | Achieved a high extraction efficiency of 8.8 mg g⁻¹ day⁻¹, surpassing other known adsorbents. rsc.org |
| COF | Imidazole-linked Ni-phthalocyanine | CO₂ electroreduction | Exhibited high selectivity for CO (>90%) across a wide pH range and demonstrated excellent stability. rsc.org |
| COF | Imidazole-modified quinoid-linked framework (COF-IM@Co) | Electrocatalyst for Oxygen Evolution Reaction (OER) | Showed a low overpotential (403.8 mV @ 10 mA cm⁻²) in alkaline electrolytes, indicating high catalytic activity. mdpi.com |
| MOF | 2-propyl-1H-imidazole-4,5-dicarboxylate | Luminescent materials | The resulting Cadmium and Zinc-based MOFs exhibited blue fluorescent emissions in DMSO solution. psu.edu |
These examples underscore the potential of this compound and its analogs as crucial building blocks for the next generation of porous crystalline materials.
Interdisciplinary Approaches in Organic Synthesis, Catalysis, and Chemical Engineering
The application of this compound extends beyond materials science into synergistic, interdisciplinary research fields. Its utility as a versatile chemical intermediate provides a platform for innovation across organic synthesis, catalysis, and chemical engineering.
In organic synthesis , the compound serves as a valuable building block for more complex molecules. Its structure allows for a variety of chemical transformations, including:
Oxidation: The compound can be oxidized to form N,N-dimethyl-1H-imidazole-1-carboxylic acid.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: It can undergo nucleophilic substitution reactions, enabling the creation of diverse derivatives.
The field of catalysis benefits from the imidazole moiety's ability to coordinate with metals. As seen in the development of COFs, imidazole groups can anchor catalytic metal centers, leading to highly efficient and stable catalysts. mdpi.comrsc.org An interdisciplinary approach combining synthesis and catalysis is evident in the development of a Ni-phthalocyanine-based COF linked by imidazole blocks for the electroreduction of CO₂. rsc.org This material acts as a heterogeneous catalyst, demonstrating the conversion of CO₂ into valuable chemicals, a process of significant interest in chemical engineering for mitigating greenhouse gas emissions. rsc.org
Emerging trends in chemical engineering are also being influenced by the properties of such compounds. For instance, the challenge of scaling up the synthesis of imidazole derivatives is being addressed through the use of flow reactors. This approach balances reaction yield with scalability, making it suitable for large-scale industrial production. Furthermore, novel synthetic methods at the intersection of chemistry and engineering are being explored:
Photocatalytic Methylation: A visible-light-driven method using a Ruthenium-based catalyst has been shown to achieve a 78% yield for methylation, avoiding the need for strong bases.
Electrochemical Synthesis: Paired electrolysis setups can methylate imidazole carboxamide with high efficiency (82% reported yield) and improved atom economy.
These interdisciplinary strategies, which merge the molecular design of organic chemistry with the process optimization of chemical engineering and the efficiency of advanced catalysis, are paving the way for more sustainable and scalable chemical production methods involving this compound and related compounds.
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : H NMR (DMSO-d6) should show two singlet peaks for N-methyl groups at δ 3.0–3.2 ppm and imidazole protons at δ 7.4–8.1 ppm. C NMR confirms carboxamide carbonyl at ~165 ppm .
- Mass Spectrometry : ESI-MS in positive mode expects [M+H] at m/z 140.1 (theoretical 139.16 g/mol). Deviations >0.5 Da suggest isotopic impurities .
How does the electronic structure of this compound influence its reactivity in medicinal chemistry applications?
Advanced Research Focus
The electron-withdrawing carboxamide and electron-donating dimethyl groups create a polarized imidazole ring, enhancing nucleophilic substitution at C2/C4 positions. Computational studies (DFT at B3LYP/6-31G*) reveal:
- Frontier Molecular Orbitals : LUMO density localized on the carboxamide aids hydrogen bonding with biological targets (e.g., kinase ATP pockets).
- Tautomerism : The 1H-imidazole tautomer dominates (>90% population), confirmed by IR spectroscopy (N-H stretch at ~3400 cm) .
What strategies mitigate instability of this compound under ambient conditions?
Basic Research Focus
The compound is hygroscopic and prone to hydrolysis. Stabilization methods include:
- Storage : Desiccated at −20°C under argon, with silica gel packs.
- Formulation : Lyophilization with cryoprotectants (trehalose) for long-term storage. Monitor degradation via TLC (Rf shift in 7:3 chloroform/methanol) .
How can researchers design assays to evaluate the biological activity of this compound?
Q. Advanced Research Focus
- Enzyme Inhibition : Use fluorescence polarization assays (e.g., tyrosine kinase inhibition) with ATP-competitive probes. IC50 values are derived from dose-response curves (10 nM–100 µM range) .
- Cellular Uptake : Radiolabel with C-methyl groups and quantify intracellular accumulation in cancer cell lines (e.g., HeLa) via scintillation counting .
What are the key considerations for scaling up this compound synthesis while maintaining reproducibility?
Q. Advanced Research Focus
- Process Chemistry : Transition from batch to flow reactor systems minimizes exothermic risks during alkylation.
- Quality Control : Implement PAT (Process Analytical Technology) tools like in-line FTIR to monitor reaction progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
